[3-Bromo-2-(difluoromethoxy)phenyl]methanamine
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Overview
Description
[3-Bromo-2-(difluoromethoxy)phenyl]methanamine is an organic compound with the molecular formula C8H9BrF2NO It is a derivative of methanamine, featuring a bromine atom and a difluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Bromo-2-(difluoromethoxy)phenyl]methanamine typically involves multiple steps. One common method starts with the bromination of 2-(difluoromethoxy)phenylmethanamine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[3-Bromo-2-(difluoromethoxy)phenyl]methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted phenylmethanamines.
Oxidation: Imines, nitriles.
Reduction: Dehalogenated phenylmethanamines, alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-Bromo-2-(difluoromethoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of halogenated amines on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-Bromo-2-(difluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups may enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
[3-(Difluoromethoxy)phenyl]methanamine: Lacks the bromine atom, which may result in different reactivity and biological activity.
[3-Bromo-2-(methoxy)phenyl]methanamine:
[3-Bromo-2-(trifluoromethoxy)phenyl]methanamine: Features a trifluoromethoxy group, which may enhance its stability and reactivity compared to the difluoromethoxy derivative.
Uniqueness
[3-Bromo-2-(difluoromethoxy)phenyl]methanamine is unique due to the presence of both bromine and difluoromethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. The difluoromethoxy group also enhances the compound’s lipophilicity, which can influence its pharmacokinetic properties.
Properties
Molecular Formula |
C8H8BrF2NO |
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Molecular Weight |
252.06 g/mol |
IUPAC Name |
[3-bromo-2-(difluoromethoxy)phenyl]methanamine |
InChI |
InChI=1S/C8H8BrF2NO/c9-6-3-1-2-5(4-12)7(6)13-8(10)11/h1-3,8H,4,12H2 |
InChI Key |
VIRFTQNMADLDKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)F)CN |
Origin of Product |
United States |
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